![molecular formula C8H8O2 B12527654 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one CAS No. 832110-86-8](/img/structure/B12527654.png)
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Oxabicyclo[410]hepta-2,4-dien-1-yl)ethan-1-one is a unique organic compound characterized by its bicyclic structure containing an oxygen bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one typically involves the oxidation of cyclohexene. One method involves the use of dendritic complexes as catalysts to facilitate the oxidation process . The reaction conditions often include the presence of an oxidizing agent and a suitable solvent to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce less oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a substrate in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is employed in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene oxide: A similar compound with a simpler structure, often used in similar types of chemical reactions.
1,2-Epoxycyclohexane: Another related compound with an epoxide group, used in various chemical and industrial applications.
Uniqueness
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one is unique due to its bicyclic structure with an oxygen bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
832110-86-8 |
|---|---|
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
1-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C8H8O2/c1-6(9)8-5-3-2-4-7(8)10-8/h2-5,7H,1H3 |
InChI-Schlüssel |
DWOBMFDUJDTSOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C12C=CC=CC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


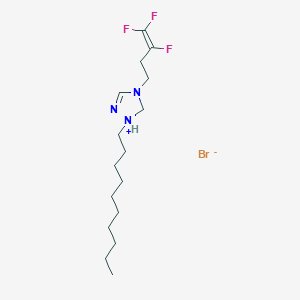
![2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine](/img/structure/B12527590.png)
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)
![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)


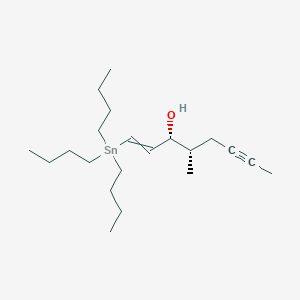
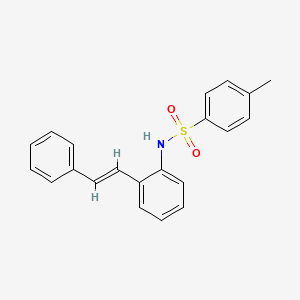
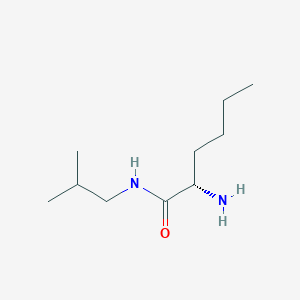
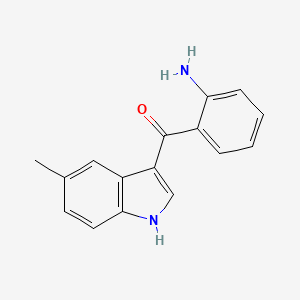
![N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B12527643.png)
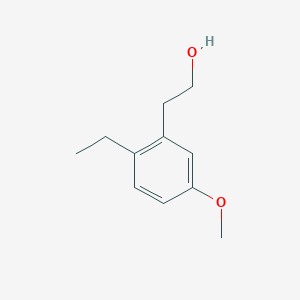
![9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole](/img/structure/B12527669.png)
